2-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-5,7-dimethyl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one
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Overview
Description
2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE is a complex organic compound featuring a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3311~3,7~]DECAN-6-ONE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full range of activities .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methylamine: This compound shares the tetrahydropyran moiety but lacks the tricyclic structure.
3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one: This compound has a similar tetrahydropyran group but differs in its overall structure.
Uniqueness
The uniqueness of 2-(2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-YL)-5,7-DIMETHYL-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE lies in its tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H28N2O2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C17H28N2O2/c1-15(2)7-12(5-6-21-15)13-18-8-16(3)9-19(13)11-17(4,10-18)14(16)20/h12-13H,5-11H2,1-4H3 |
InChI Key |
FBXNQYLSNIRUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C2N3CC4(CN2CC(C3)(C4=O)C)C)C |
Origin of Product |
United States |
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